1366000-58-9
Description
Compound Name: Atrial Natriuretic Peptide (ANP) (1-28), human, porcine Acetate (Carperitide acetate) CAS No.: 1366000-58-9 Molecular Formula: C₁₂₉H₂₀₇N₄₅O₄₁S₃ (acetate form) Molecular Weight: 3080.48–3140.53 g/mol Sequence: A 28-amino acid peptide with a disulfide bridge between cysteine residues at positions 7 and 23 .
Properties
CAS No. |
1366000-58-9 |
|---|---|
Molecular Formula |
C₁₂₇H₂₀₃N₄₅O₃₉S₃.C₂H₄O₂ |
Molecular Weight |
3140.50 |
sequence |
One Letter Code: SLRRSSCFGGRMDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Atrial Natriuretic Peptide (1-28), human, porcine Acetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
In industrial settings, the production of Atrial Natriuretic Peptide (1-28), human, porcine Acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Atrial Natriuretic Peptide (1-28), human, porcine Acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions can affect the methionine and cysteine residues within the peptide, potentially altering its biological activity .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Major Products Formed
The major products formed from the hydrolysis of Atrial Natriuretic Peptide (1-28), human, porcine Acetate are smaller peptide fragments and free amino acids. Oxidation reactions can lead to the formation of methionine sulfoxide and cysteine sulfonic acid .
Scientific Research Applications
Atrial Natriuretic Peptide (1-28), human, porcine Acetate has a wide range of scientific research applications:
Cardiovascular Research: It is used to study its protective effects on cardiomyocytes and its role in regulating blood pressure and fluid balance.
Metabolic Studies:
Endocrinology: The peptide is studied for its effects on hormone secretion and its interactions with other endocrine pathways.
Pharmacology: It serves as a model compound for developing new drugs targeting guanylate cyclase and related pathways
Mechanism of Action
Atrial Natriuretic Peptide (1-28), human, porcine Acetate exerts its effects by binding to particulate guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in various physiological effects, including vasodilation, natriuresis, and inhibition of endothelin-1 secretion .
Comparison with Similar Compounds
Physicochemical Properties :
- Appearance: White powder
- Purity (HPLC): ≥98%
- Peptide content: ≥80%
- Storage: -20°C (lyophilized, protected from light)
Biological Role : Produced by cardiac atrial cells in response to mechanical stretch or injury, Carperitide acetate inhibits endothelin-1 secretion, reducing blood pressure and cardiac workload. It targets the endothelin receptor (ET receptor) and is used in cardiovascular research and as a pharmaceutical intermediate .
Comparison with Similar Compounds
The following compounds are compared based on structural homology, functional similarity, or shared therapeutic targets.
Structural Analogs: Species-Specific ANP Variants
Rat ANP (1-28) (CAS 88898-17-3)
- Key Differences: Species-specific amino acid sequence variations (undisclosed in evidence) may alter receptor binding affinity or stability.
- Molecular Weight : ~3,000 g/mol (estimated, based on peptide length).
- Function: Shares ANP’s role in natriuresis and vasodilation but may exhibit divergent pharmacokinetics in non-human models .
Functional Analogs: Endothelin Receptor-Targeting Compounds
Endothelin-1 (CAS 117399-94-7)
Macitentan (CAS 556797-16-1)
Aprocitentan (CAS 1103522-45-7)
- Structure: Non-peptide ET receptor antagonist.
- Clinical Use : Investigated for resistant hypertension due to dual ETA/ETB receptor blockade .
Peptides with Divergent Targets
Seraspenide (CAS 127103-11-1)
- Structure : Tetrapeptide (Ac-Ser-Asp-Lys-Pro).
- Molecular Weight : 487.5 g/mol.
- Function : Role unclear in evidence, but likely unrelated to cardiovascular regulation given its small size and sequence .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS No. | Molecular Weight (g/mol) | Structure | Target/Pathway | Key Function |
|---|---|---|---|---|---|
| Carperitide acetate | 1366000-58-9 | 3080.48–3140.53 | 28-aa peptide | ET receptor inhibition | Vasodilation, diuresis |
| Rat ANP (1-28) | 88898-17-3 | ~3,000 | 28-aa peptide | ET receptor inhibition | Species-specific ANP |
| Endothelin-1 | 117399-94-7 | ~2,500 | 21-aa peptide | ET receptor agonism | Vasoconstriction |
| Macitentan | 556797-16-1 | 588.8 | Small molecule | ET receptor antagonism | Pulmonary hypertension |
| Seraspenide | 127103-11-1 | 487.5 | 4-aa peptide | Unknown | Unclear |
Table 2: Therapeutic and Physicochemical Properties
Key Findings and Limitations
- Species-Specific Activity : Rat ANP (1-28) may differ in efficacy in human models due to sequence variations, though specific data are lacking .
- Molecular Weight Discrepancies : Carperitide acetate’s molecular formula conflicts in evidence (C₁₂₇H₂₀₃N₄₅O₃₉S₃ vs. C₁₂₉H₂₀₇N₄₅O₄₁S₃), likely due to acetate counterion inclusion .
- Functional Contrast : While ANP and endothelin-1 target the same receptor, their opposing effects highlight the pathway’s complexity .
Biological Activity
The compound identified by the Chemical Abstracts Service number 1366000-58-9 is known as Atrial Natriuretic Peptide (1-28) , human, porcine acetate. This peptide plays a significant role in cardiovascular physiology and has various biological activities that are crucial for maintaining homeostasis in the human body.
Overview of Atrial Natriuretic Peptide (1-28)
Atrial Natriuretic Peptide (ANP) is a 28-amino acid hormone produced by the heart, primarily in response to cardiac stressors such as mechanical stretch or injury. It is synthesized in the atria of the heart and released into circulation, where it exerts multiple physiological effects, primarily through its action on particulate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in target tissues.
Biological Functions
ANP has several key biological activities:
- Natriuresis and Diuresis : ANP promotes sodium excretion by the kidneys, leading to increased urine output.
- Vasodilation : It causes relaxation of vascular smooth muscle, resulting in decreased blood pressure.
- Inhibition of Renin-Angiotensin System : ANP suppresses renin release from the kidneys, which reduces angiotensin II levels and further contributes to its vasodilatory effects.
- Cardioprotective Effects : ANP protects cardiomyocytes from damage during ischemic events by reducing hypercontracture during reoxygenation.
The primary mechanism through which ANP exerts its effects is via the activation of particulate guanylate cyclase, which leads to an increase in cGMP levels. This signaling cascade results in various downstream effects including:
- Relaxation of vascular smooth muscle cells.
- Inhibition of aldosterone secretion from the adrenal glands.
- Modulation of cardiac myocyte function.
Table 1: Summary of Biological Activities of ANP
| Activity Type | Mechanism | Reference |
|---|---|---|
| Natriuresis | Increases renal blood flow and GFR | |
| Vasodilation | Activates guanylate cyclase | |
| Cardioprotection | Reduces hypercontracture | |
| Inhibition of renin release | Suppresses renin production |
Case Study: Cardioprotective Effects
A study investigated the cardioprotective effects of ANP during ischemia-reperfusion injury in isolated rat hearts. The results indicated that administration of ANP significantly reduced myocardial infarct size compared to controls. The proposed mechanism involved enhanced cGMP signaling leading to reduced calcium overload in cardiomyocytes during reoxygenation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
